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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

Cat. No.: B021398 Get Quote

Abstract: 2-Bromo-3-methoxypyridine is a key heterocyclic building block in modern organic

synthesis, particularly valued as an intermediate in the development of novel pharmaceutical

and agrochemical agents.[1][2] Its unique electronic and steric properties, arising from the

interplay between the electron-deficient pyridine ring, the reactive C-Br bond at the 2-position,

and the electron-donating methoxy group at the 3-position, offer a versatile platform for a wide

range of chemical transformations.[3] This document provides an in-depth technical overview of

the reactivity profile of 2-Bromo-3-methoxypyridine, focusing on its synthesis and principal

reaction classes, including palladium-catalyzed cross-couplings, metal-halogen exchange, and

nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and

process visualizations are provided to support researchers and drug development

professionals in its effective application.

Physical and Chemical Properties
2-Bromo-3-methoxypyridine is typically an off-white to light yellow solid at room temperature,

a convenient form for handling and storage.[1] It is soluble in common organic solvents, though

its solubility in water is limited.[4] The core physical and chemical characteristics are

summarized below.
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Property Value Reference

CAS Number 24100-18-3 [5]

Molecular Formula C₆H₆BrNO [5]

Molecular Weight 188.02 g/mol [5]

Appearance Off-white to light yellow solid [1][6]

Melting Point 38-50 °C [1][7]

Boiling Point Approx. 220-230 °C [4]

Density Approx. 1.56 g/cm³ [4]

Purity (Typical) ≥99.0% (GC) [1]

Synthesis of 2-Bromo-3-methoxypyridine
Several synthetic routes to 2-Bromo-3-methoxypyridine have been established. The most

common methods involve the methylation of 2-bromo-3-hydroxypyridine or the bromination of a

3-methoxypyridine precursor.

Route 1: Methylation of 2-Bromo-3-hydroxypyridine This is a widely used method involving the

O-methylation of commercially available 2-bromo-3-hydroxypyridine using a methylating agent

like methyl iodide or dimethyl sulfate in the presence of a base.[8][9]
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Synthesis via Methylation

2-Bromo-3-hydroxypyridine

Reaction at 55-60°C

Base (e.g., KOH, NaH) Methylating Agent (e.g., CH3I) Solvent (e.g., DMSO, DMF)

Workup & Purification

2-Bromo-3-methoxypyridine
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Caption: Workflow for the synthesis of 2-Bromo-3-methoxypyridine.

Route 2: From 2-nitro-3-methoxypyridine An alternative approach involves the direct

replacement of a nitro group on the pyridine ring with a bromine atom using a brominating

agent.[10] This method is reported to have mild reaction conditions and high yields, making it

suitable for larger-scale production.[6][10]

Detailed Experimental Protocol: Methylation of 2-Bromo-
3-hydroxypyridine[8]

Reagents & Setup: To a 1L three-necked flask equipped with a mechanical stirrer,

thermometer, and nitrogen inlet, add 2-bromo-3-pyridinol (71.0 g) and pulverized potassium

hydroxide (KOH, 77.8 g) in dimethyl sulfoxide (DMSO, 500 mL).

Reaction Initiation: Stir the mixture under a nitrogen atmosphere and heat to 55-60°C.

Addition of Methylating Agent: Prepare a solution of methyl iodide (CH₃I, 72.4 g) in DMSO

(100 mL). Add this solution dropwise to the reaction mixture while maintaining the
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temperature at 55-60°C.

Reaction Completion: After the addition is complete, maintain the reaction mixture at 55-

60°C for an additional 30 minutes.

Quenching & Precipitation: Pour the warm mixture into 800 g of ice water. A precipitate will

form.

Extraction: Filter the precipitate and triturate it with diethyl ether (3 x 500 mL). Combine the

ether extracts.

Washing: Wash the combined organic extracts sequentially with 1 N NaOH (500 mL), water

(500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).

Drying & Concentration: Dry the organic phase with anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Yield: This procedure affords 2-bromo-3-methoxypyridine as a solid (approx. 52.3 g, 68%

yield).

Core Reactivity Profile
The reactivity of 2-Bromo-3-methoxypyridine is dominated by the C(sp²)-Br bond at the 2-

position. The electron-withdrawing nature of the pyridine nitrogen atom makes this position

susceptible to both metal-catalyzed cross-coupling and nucleophilic aromatic substitution.[3]

[11]

Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is paramount for creating C-C, C-N, and C-S bonds, forming the

backbone of many complex molecule syntheses.[12] The C-Br bond at the 2-position of the

pyridine ring is highly reactive towards oxidative addition to a Pd(0) center.[13]

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling

2-Bromo-3-methoxypyridine with various organoboron compounds.
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Suzuki-Miyaura Catalytic Cycle
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b021398?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic
Acid

Catalyst
(mol%)

Ligand Base Solvent Yield (%)

Phenylboroni

c acid

Pd(OAc)₂ (2-

5%)
SPhos K₃PO₄ Toluene/H₂O >85

4-Tolylboronic

acid

Pd(PPh₃)₄ (3-

5%)
- K₂CO₃ Dioxane/H₂O >90

3-

Furylboronic

acid

PdCl₂(dppf)

(3%)
- Na₂CO₃ DME >80

Yields are representative for 2-bromopyridine substrates and may vary.

3.1.1.1 Detailed Experimental Protocol: Suzuki-Miyaura Coupling[13]

Setup: To a Schlenk flask, add 2-Bromo-3-methoxypyridine (1.0 eq), the desired

arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

Solvent Addition: Add degassed toluene and water (typically a 4:1 ratio).

Reaction: Heat the mixture to 100°C and stir for 12-24 hours, monitoring progress by TLC or

GC-MS.

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl

acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

Purification: Concentrate the solution and purify the product by column chromatography on

silica gel.

This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide

variety of substituted aminopyridines from primary or secondary amines.[14][15]
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Buchwald-Hartwig Catalytic Cycle
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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
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Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine
Catalyst
(mol%)

Ligand Base Solvent Yield (%)

Morpholine
Pd₂(dba)₃ (1-

2%)
XPhos NaOt-Bu Toluene >90

Aniline
Pd(OAc)₂

(2%)
BINAP Cs₂CO₃ Dioxane >85

Benzylamine
Pd₂(dba)₃ (1-

2%)
RuPhos K₃PO₄ t-BuOH >88

Yields are representative for 2-bromopyridine substrates and may vary.[16]

3.1.2.1 Detailed Experimental Protocol: Buchwald-Hartwig Amination[13]

Setup: In a glovebox, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos,

0.025 eq), and NaOt-Bu (1.4 eq) to a sealable reaction tube.

Reagent Addition: Remove the tube from the glovebox. Add 2-Bromo-3-methoxypyridine
(1.0 eq) and the desired amine (1.2 eq), followed by anhydrous toluene.

Reaction: Seal the tube and heat the reaction mixture to 100-110°C for 18-24 hours,

monitoring progress by TLC or GC-MS.

Workup: After completion, cool the reaction to room temperature, dilute with diethyl ether,

and filter through a pad of Celite.

Purification: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

Concentrate the solution and purify the product by column chromatography.

Metal-Halogen Exchange (Lithiation)
Treatment of 2-Bromo-3-methoxypyridine with a strong organolithium base (e.g., n-BuLi or t-

BuLi) at low temperatures results in a metal-halogen exchange to form the highly reactive 2-
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lithio-3-methoxypyridine intermediate.[17][18] This nucleophilic species can be trapped with

various electrophiles to install a wide range of functional groups at the 2-position.

Lithiation & Electrophilic Quench

2-Bromo-3-methoxypyridine

1. n-BuLi, THF, -78°C
(Metal-Halogen Exchange)

2-Lithio-3-methoxypyridine

2. Electrophile (E+)
(e.g., DMF, R-CHO, CO₂)

2-E-3-methoxypyridine

Click to download full resolution via product page

Caption: General workflow for lithiation and electrophilic quench.

3.2.1 Detailed Experimental Protocol: Lithiation and Formylation

Setup: Dissolve 2-Bromo-3-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF)

in a flame-dried, three-necked flask under an argon atmosphere.

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

Lithiation: Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe,

keeping the internal temperature below -70°C. Stir the mixture at -78°C for 30-60 minutes.
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Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the

solution.

Warming and Quenching: Allow the reaction to slowly warm to room temperature over 1-2

hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the

organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column

chromatography to yield 3-methoxy-2-pyridinecarboxaldehyde.

Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the electron-deficient 2-position can be displaced by strong nucleophiles.

The reaction proceeds through a high-energy Meisenheimer intermediate, which is stabilized

by the ring nitrogen.[11] This pathway provides a direct, metal-free route to introduce

heteroatom nucleophiles.[2][4]
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SNAr Mechanism

2-Bromo-3-methoxypyridine
+ Nucleophile (Nu⁻)

Nucleophilic Attack at C2

Meisenheimer Intermediate
(Anionic σ-complex)

Addition

Loss of Leaving Group (Br⁻)

2-Nu-3-methoxypyridine

Elimination

Click to download full resolution via product page

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Table 3: Representative Nucleophiles for SNAr

Nucleophile Reagent Conditions Product Type

Alkoxide NaOMe, KOt-Bu
Heat in corresponding

alcohol
2,3-Dimethoxypyridine

Thiolate NaSPh DMF, Heat
3-Methoxy-2-

(phenylthio)pyridine

Amine Piperidine
High temp, sealed

tube

3-Methoxy-2-

(piperidin-1-yl)pyridine
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Safety and Handling
2-Bromo-3-methoxypyridine is a hazardous substance and must be handled with appropriate

precautions in a well-ventilated fume hood.[19]

Hazard Class GHS Statements Precautionary Measures

Acute Toxicity, Oral H302: Harmful if swallowed

P270: Do not eat, drink or

smoke when using this

product. P301+P317: IF

SWALLOWED: Get medical

help.

Skin Irritation H315: Causes skin irritation

P280: Wear protective gloves.

P302+P352: IF ON SKIN:

Wash with plenty of water.

Eye Damage
H318: Causes serious eye

damage

P280: Wear eye

protection/face protection.

P305+P354+P338: IF IN

EYES: Immediately rinse with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Respiratory Irritation
H335: May cause respiratory

irritation

P261: Avoid breathing dust.

P304+P340: IF INHALED:

Remove person to fresh air

and keep comfortable for

breathing.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[5]

[7][19]

Conclusion
2-Bromo-3-methoxypyridine demonstrates a rich and versatile reactivity profile centered on

the strategic placement of its bromo, methoxy, and pyridine nitrogen functionalities. Its reliable
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participation in high-yield palladium-catalyzed cross-coupling reactions makes it an invaluable

precursor for biaryl and arylamine structures. Furthermore, its capacity for facile metal-halogen

exchange opens avenues to a host of derivatives via nucleophilic intermediates, while direct

nucleophilic aromatic substitution offers a complementary, metal-free functionalization strategy.

A thorough understanding of these reaction pathways empowers researchers to effectively

leverage this compound in the synthesis of complex molecular targets for pharmaceutical and

materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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